molecular formula C23H23N3O3S2 B2988840 N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 1260630-22-5

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Cat. No. B2988840
CAS RN: 1260630-22-5
M. Wt: 453.58
InChI Key: UKMXABVNTVOBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research on thieno[2,3-d]pyrimidines reveals their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide synthesis pathway, making them promising antitumor agents. A study by Gangjee et al. (2009) highlights the synthesis of classical and nonclassical analogues with substantial inhibitory activity against human TS and DHFR, suggesting a significant potential for tumor cell growth inhibition. These compounds' efficacy is enhanced by specific substitutions, demonstrating the scaffold's adaptability for targeting a broad spectrum of tumor types (Gangjee et al., 2009).

Development of Antifolate Agents

The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been pursued as potential antifolate agents. These molecules have shown promise as DHFR inhibitors with significant antitumor activity. By exploiting the pyrrolo[2,3-d]pyrimidine scaffold, researchers aim to develop new therapeutic options for treating tumors and managing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Crystallographic Insights and Structural Analysis

The structural elucidation of thieno[2,3-d]pyrimidine derivatives has provided valuable insights into their potential biological activities. Crystallographic studies of compounds with diaminopyrimidin-2-ylthioacetamide derivatives have showcased their folded conformation, which could be vital for their interaction with biological targets. Such structural analyses contribute to a deeper understanding of the molecular basis of their action and the design of more effective derivatives (Subasri et al., 2016).

Synthesis of Heterocyclic Compounds

The reactivity of cyanoacetamide derivatives has been explored for the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines. These reactions have led to the creation of molecules with potential insecticidal activities against agricultural pests, demonstrating the versatile applications of thieno[2,3-d]pyrimidine derivatives beyond the pharmaceutical domain (Fadda et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves the condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile, followed by reduction and benzyl protection of the resulting intermediate.", "Starting Materials": [ "N-ethylacetamide", "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile", "Sodium borohydride", "Benzyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile in the presence of triethylamine and methanol to form the intermediate.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Protection of the amine with benzyl chloride in the presence of triethylamine and diethyl ether to form the final product, N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide." ] }

CAS RN

1260630-22-5

Product Name

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.58

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3

InChI Key

UKMXABVNTVOBQA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.